saucerneol D
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H36O8 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C31H36O8/c1-17-18(2)31(22-8-11-24-28(15-22)37-16-36-24)39-30(17)21-9-12-25(27(14-21)35-6)38-19(3)29(32)20-7-10-23(33-4)26(13-20)34-5/h7-15,17-19,29-32H,16H2,1-6H3/t17-,18-,19-,29+,30+,31+/m1/s1 |
InChI Key |
BYTPMMJRDFCGKX-CZDRXDAJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC(=C(C=C5)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C |
Origin of Product |
United States |
Chemical and Physical Properties of Saucerneol D
Chemical Identification
Below is a table summarizing the key chemical identifiers for Saucerneol D.
| Identifier | Value |
| Molecular Formula | C₂₀H₂₂O₆ ontosight.ai |
| Molecular Weight | 362.38 g/mol ontosight.ai |
| CAS Number | 88497-86-3 medchemexpress.com |
Physical Properties
The physical properties of this compound are detailed in the table below. These properties are predicted based on its chemical structure.
| Property | Value |
| Melting Point | 59-61 °C (for the related Saucerneol F) acs.org |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.comchemfaces.com |
| Appearance | White amorphous powder researchgate.net |
Structural Elucidation and Advanced Characterization Methodologies for Saucerneol D
Spectroscopic Approaches for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like saucerneol (B3030236) D. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity and chemical environment of individual carbon and hydrogen atoms.
The identification of saucerneol D is definitively confirmed by comparing its ¹H (proton) and ¹³C (carbon-13) NMR spectral data against previously reported values. acs.org While specific data tables for this compound are not always published in every study, its spectra are noted to be similar to closely related lignans (B1203133), such as saucerneol F, with expected variations due to differences in substituents like methoxy (B1213986) groups. acs.org Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental. acs.orgnumberanalytics.com These advanced techniques establish the proton-proton and proton-carbon correlations over two and three bonds, which is essential for assembling the complete bonding framework and assigning the chemical shifts to the correct atoms in the complex structure. acs.orgmdpi.com
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Lignans of the Saucerneol Class (Note: Data shown is for the related compound Saucerneol F in CDCl₃, illustrating the types of signals observed for this class of molecules. This compound would exhibit a similar pattern with variations, particularly in the aromatic and methoxy regions.)
Click to view NMR Data Table
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic/Vinyl | ||
| 2 | 6.82 (br s) | 107.1 |
| 5 | 6.80 (d, J=7.9 Hz) | 108.0 |
| 6 | 6.76 (br d, J=7.8 Hz) | 119.5 |
| 2' | 6.89 (br s) | 110.3 |
| 5' | 6.98 (d, J=8.1 Hz) | 119.1 |
| 6' | 6.82 (br d, J=6.7 Hz) | 118.9 |
| 2'' | 6.92 (br s) | 107.8 |
| 5'' | 6.78 (d, J=8.0 Hz) | 108.3 |
| 6'' | 6.86 (d, J=7.2 Hz) | 121.3 |
| Aliphatic/Oxygenated | ||
| 7 | 5.42 (d, J=6.9 Hz) | 83.9 |
| 8 | 2.26 (m) | 44.1 |
| 9 | 0.71 (d, J=6.8 Hz) | 14.9 |
| 7' | 5.43 (d, J=6.8 Hz) | 83.7 |
| 8' | 2.28 (m) | 44.0 |
| 9' | 0.70 (d, J=6.8 Hz) | 14.9 |
| 7'' | 4.62 (d, J=8.4 Hz) | 78.6 |
| 8'' | 4.10 (dq, J=8.1, 6.3 Hz) | 84.2 |
| 9'' | 1.16 (d, J=6.2 Hz) | 17.1 |
| Other | ||
| OCH₃ | 3.93 (s) | 56.0 |
| OCH₂O | 5.964, 5.955 (s) | 101.2, 101.1 |
Data sourced from a study on Saucerneol F. acs.org
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides an exact mass measurement. bris.ac.uk
This precise measurement allows for the unambiguous determination of the molecular formula. savemyexams.comyoutube.com For this compound, the molecular formula has been established as C₃₁H₃₈O₈, corresponding to a molecular weight of approximately 538.63 g/mol . medchemexpress.com HRMS analysis of related lignans, such as saucerneol F, yielded an [M+Na]⁺ ion at a mass-to-charge ratio (m/z) of 543.2000, which corresponds to the calculated value for its sodium adduct, confirming the molecular formula. acs.org This level of accuracy is essential for distinguishing between compounds with similar structures.
In addition to NMR and MS, other spectroscopic methods provide complementary information for structural elucidation.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of related compounds like saucerneol F shows characteristic absorption bands indicating the presence of hydroxyl (-OH) groups (around 3468 cm⁻¹) and oxygenated phenyl groups (around 1505 cm⁻¹). acs.org These signals are indicative of the core structural features shared by the saucerneol family of lignans.
Ultraviolet (UV) Spectroscopy : UV-visible spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems like aromatic rings. The UV spectra of saucerneol-type lignans, measured in methanol, typically exhibit absorption maxima (λmax) around 234 nm and 284 nm. acs.org These absorptions are characteristic of the oxygenated phenyl groups found in their structures. acs.orgmdpi.com
Stereochemical Assignment Strategies
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step in the characterization of a complex chiral molecule like this compound. This is accomplished by methods that can differentiate the spatial orientation of substituents around the molecule's chiral centers.
A key piece of data in this process is the specific rotation ([α]D), which measures the extent to which a chiral compound rotates plane-polarized light. wikipedia.orgmaricopa.edu this compound has a reported specific rotation value of [α]²⁵D = -88.1 (c 1.2, CHCl₃), indicating that it is optically active and levorotatory (rotates light to the left). acs.org The sign and magnitude of this rotation are characteristic physical properties used for its identification.
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for establishing the relative configuration of the molecule. numberanalytics.comwordpress.comlibretexts.orgyoutube.com NOESY experiments detect through-space interactions between protons that are physically close to each other (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.com By identifying these spatial proximities, chemists can build a three-dimensional model of the molecule and deduce the relative orientation of substituents at the chiral centers. acs.orgnumberanalytics.com For complex lignans, determining the absolute configuration can also involve chemical derivatization, such as forming Mosher esters, and analyzing the subsequent changes in the NMR spectrum to assign the R/S configuration at specific stereocenters. acs.org
Biological Activities and Mechanistic Investigations of Saucerneol D
Anti-inflammatory Properties of Saucerneol (B3030236) D
Saucerneol D demonstrates significant anti-inflammatory effects across various experimental models. nih.govnih.gov Its activity is characterized by the ability to suppress crucial inflammatory mediators and modulate the responses of key immune cells. nih.govnih.gov Studies in a mouse model of ovalbumin (OVA)-induced airway inflammation have shown that oral administration of this compound significantly inhibited the number of inflammatory cells. nih.gov This compound has been identified as a constituent of the medicinal plant Saururus chinensis, which is traditionally used to treat several inflammatory diseases. nih.gov
A primary mechanism of this compound's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, this compound consistently inhibited nitric oxide (NO) production in a dose-dependent manner, with an IC50 of 2.62 microM. nih.gov This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.govproquest.com
Furthermore, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) protein expression. proquest.comproquest.com The suppression of COX-2 activity leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator. proquest.comproquest.com The compound also potently suppresses the production of several pro-inflammatory cytokines. In LPS-treated dendritic cells, this compound inhibited the production of interleukin-12 (IL-12), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Similar inhibitory effects on IL-1β, TNF-α, and interleukin-6 (IL-6) were observed in LPS-stimulated RAW264.7 cells. proquest.comproquest.com This broad-spectrum inhibition of pro-inflammatory molecules underscores its potent anti-inflammatory capacity.
| Mediator | Effect | Cell/Model System | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibited | RAW264.7 Macrophages, Dendritic Cells | nih.govnih.govproquest.com |
| Inducible Nitric Oxide Synthase (iNOS) | Expression Inhibited | RAW264.7 Macrophages | nih.govproquest.com |
| Cyclooxygenase-2 (COX-2) | Expression Inhibited | RAW264.7 Macrophages | proquest.comproquest.com |
| Prostaglandin E2 (PGE2) | Production Suppressed | RAW264.7 Macrophages | proquest.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Production Inhibited | Dendritic Cells, RAW264.7 Macrophages | nih.govproquest.com |
| Interleukin-1β (IL-1β) | Production Inhibited | Dendritic Cells, RAW264.7 Macrophages | nih.govproquest.com |
| Interleukin-6 (IL-6) | Production Suppressed | RAW264.7 Macrophages | proquest.com |
| Interleukin-12 (IL-12) | Production Inhibited | Dendritic Cells | nih.gov |
This compound exerts its anti-inflammatory effects not only by inhibiting mediators but also by directly modulating the function of inflammatory cells, such as dendritic cells and mast cells. nih.govnih.gov
Dendritic cells (DCs) are critical antigen-presenting cells that link innate and adaptive immunity. This compound has been found to suppress the activation of bone marrow-derived DCs induced by LPS. nih.gov This is achieved by inhibiting the expression of crucial cell surface molecules required for T cell activation, including Major Histocompatibility Complex I and II (MHC I/II), CD40, CD80, and CD86. nih.govnih.gov By downregulating these co-stimulatory molecules, this compound diminishes the allogenic T cell activation capacity of DCs. nih.gov
Moreover, this compound inhibits the migration of DCs toward the chemokine MIP-3β by down-regulating the expression of the chemokine receptor CCR7. nih.gov The compound was also found to attenuate the LPS-induced activation of NF-κB and MAPK signaling pathways in DCs. nih.gov
| Target | Effect | Reference |
|---|---|---|
| MHC I/II Expression | Inhibited | nih.govnih.gov |
| CD40 Expression | Inhibited | nih.govnih.gov |
| CD80 Expression | Inhibited | nih.govnih.gov |
| CD86 Expression | Inhibited | nih.govnih.gov |
| CCR7 Expression | Down-regulated | nih.gov |
| Allogenic T Cell Activation | Inhibited | nih.govnih.gov |
| Migration toward MIP-3β | Inhibited | nih.gov |
Mast cells are key players in allergic inflammation, releasing a variety of inflammatory mediators upon activation. This compound has been shown to inhibit the generation of eicosanoids and degranulation in cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs). nih.gov Specifically, it suppresses cyclooxygenase-2 (COX-2)-dependent prostaglandin D2 (PGD2) generation and 5-lipoxygenase (5-LO)-dependent leukotriene C4 (LTC4) generation. nih.gov
The mechanism for this inhibition involves the suppression of the phosphorylation of spleen tyrosine kinase (Syk). nih.gov The inhibition of Syk, a critical upstream signaling molecule, leads to the suppression of multiple downstream signaling processes, including phospholipase Cγ1 (PLCγ1)-mediated intracellular calcium influx and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, as well as the nuclear factor-κB (NF-κB) pathway. nih.gov
A significant mechanism underlying the anti-inflammatory effects of this compound is the induction of heme oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. mdpi.com In dendritic cells, the suppressive effects of this compound on LPS-induced activation are attributed to the induction of HO-1, rather than a direct inhibition of Toll-like receptor 4 (TLR4) signaling. nih.gov Research indicates that this compound increases the production of reactive oxygen species, which in turn activates the transcription factor Nrf-2, a key regulator of HO-1 expression. nih.gov The induction of HO-1 leads to the degradation of heme into carbon monoxide and biliverdin, which have immunosuppressive properties. nih.gov Furthermore, the antioxidant effects of this compound observed in a mouse asthma model were also correlated with HO-1 induction. nih.gov
Modulation of Inflammatory Cell Responses
Antioxidant Potential of this compound
In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. nih.govnih.gov In a mouse model of OVA-induced asthma, treatment with this compound was shown to suppress oxidative stress in lung tissues. nih.gov This was evidenced by a marked decrease in the levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation. nih.gov Concurrently, this compound treatment led to an increase in the activity of key endogenous antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866). nih.gov These antioxidant effects were found to be correlated with the induction of HO-1, highlighting a link between its anti-inflammatory and antioxidant mechanisms. nih.gov
Scavenging of Reactive Oxygen Species
Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause significant damage to cell structures. This compound has demonstrated the ability to directly counteract these harmful molecules. In a study involving a mouse model of airway inflammation, treatment with this compound led to a notable decrease in the levels of ROS in lung tissues nih.gov. This scavenging activity is a key component of its antioxidant effects, helping to mitigate oxidative stress and protect cells from damage. The mechanism involves the neutralization of these reactive species, thereby preventing them from interacting with and harming cellular components like DNA, proteins, and lipids.
Enhancement of Endogenous Antioxidant Systems
Beyond its direct scavenging of ROS, this compound also appears to bolster the body's own antioxidant defenses nih.gov. The endogenous antioxidant system is a network of enzymes that work to neutralize ROS. Research has shown that this compound treatment increases the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione, in the lung tissues of mice with induced airway inflammation nih.gov. Furthermore, these antioxidant effects were found to be correlated with the induction of heme oxygenase-1 (HO-1), a protein known to play a critical role in the cellular defense against oxidative stress nih.gov. This suggests that this compound not only removes existing ROS but also enhances the cellular machinery responsible for preventing oxidative damage.
Antiviral Effects of this compound
This compound has emerged as a promising natural antiviral agent, exhibiting significant activity against several viral pathogens, particularly enteroviruses mdpi.com.
Efficacy Against Specific Viral Pathogens (e.g., Enteroviruses)
In vitro studies have demonstrated the potent antiviral capabilities of this compound against several members of the Picornaviridae family. Specifically, it has shown significant inhibitory effects on Enterovirus A71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3) mdpi.comnih.gov. At a concentration of 2 µg/mL, this compound was found to inhibit over 80% of these viruses in Vero cells mdpi.com. Furthermore, in an in vivo model, this compound effectively suppressed the replication of CVB3 in the pancreas of mice and alleviated virus-induced pancreatitis nih.gov.
| Virus | In Vitro Inhibition | In Vivo Efficacy |
| Enterovirus A71 (EV71) | >80% inhibition at 2 µg/mL in Vero cells mdpi.com | Not reported in the provided sources |
| Coxsackievirus A16 (CVA16) | >80% inhibition at 2 µg/mL in Vero cells mdpi.com | Not reported in the provided sources |
| Coxsackievirus B3 (CVB3) | >80% inhibition at 2 µg/mL in Vero cells mdpi.com | Suppressed replication in mouse pancreas and alleviated pancreatitis nih.gov |
Mechanisms of Viral Replication Inhibition
The antiviral action of this compound appears to target the early stages of viral infection by inhibiting the replication of viral genetic material mdpi.com. Studies have shown that this compound strongly inhibits the expression of viral RNA, with its mechanism bearing resemblance to that of rupintrivir, a known 3C protease inhibitor mdpi.com. This suggests that this compound may interfere with the viral machinery responsible for replicating its RNA genome, thereby preventing the production of new virus particles.
Activation of Antiviral Signaling Pathways
A key aspect of this compound's antiviral mechanism is its ability to stimulate the host's innate immune response. Its antiviral effects are mediated through the activation of the STING/TBK-1/IRF3 signaling pathway mdpi.comnih.govresearchgate.net. This activation is triggered by an increase in mitochondrial ROS (mROS) generation induced by this compound mdpi.comnih.gov. The elevated mROS levels lead to the phosphorylation and activation of STING, TBK-1, and IRF3. This signaling cascade is crucial for the expression of antiviral genes, including type I interferons, which play a vital role in establishing an antiviral state within the host cells mdpi.com. Western blot analysis has confirmed a significant increase in the expression levels of the phosphorylated forms of these signaling proteins in virus-infected cells treated with this compound mdpi.comresearchgate.net.
Immunomodulatory Actions of this compound
This compound also exhibits significant immunomodulatory properties, primarily through the regulation of inflammatory responses. In a mouse model of ovalbumin (OVA)-induced airway inflammation, which mimics asthma, oral administration of this compound significantly inhibited the number of inflammatory cells and the production of Th2-type cytokines nih.gov. This was accompanied by a marked decrease in lung inflammation and goblet cell hyperplasia nih.gov.
Regulation of Lymphocyte Proliferation
The direct regulatory effects of this compound on the proliferation of lymphocytes, key cells of the adaptive immune system, are not extensively detailed in the current scientific literature. While compounds isolated from Saururus chinensis, the plant source of this compound, have demonstrated anti-proliferative activities against various cancer cell lines, specific data on their influence on the normal proliferation and clonal expansion of T and B lymphocytes remain to be fully elucidated. nih.govthe-hospitalist.orgjst.go.jpjst.go.jp
Influence on Cytokine Secretion Profiles
This compound has been shown to modulate the secretion of specific cytokines, which are signaling proteins crucial for regulating immune responses. In a mouse model of airway inflammation, oral administration of this compound significantly inhibited the production of Th2-type cytokines. nih.gov Th2 cytokines are primarily associated with allergic and anti-helminthic responses. This finding suggests that this compound can influence the Th1/Th2 balance, a critical aspect of immune regulation. nih.gov
Table 1: Effect of this compound on Cytokine Production in an Ovalbumin-Induced Airway Inflammation Model
| Cytokine Type | Observed Effect of this compound | Source |
| Th2-type Cytokines | Significant inhibition of production | nih.gov |
| Immunoglobulin E (IgE) | Significant inhibition of production | nih.gov |
Osteo-protective Activities of this compound
Research has highlighted the potential of this compound in bone health, primarily through its inhibitory effects on osteoclasts, the cells responsible for bone resorption.
Studies have demonstrated that (-)-saucerneol significantly inhibits the differentiation of osteoclasts in a dose-dependent manner. This was observed in in vitro models using RAW264.7 cells and mouse bone marrow-derived macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key protein in osteoclast formation. The compound effectively inhibited the activity of tartrate-resistant acid phosphatase (TRAP), an early marker of osteoclast development.
The mechanism underlying this inhibition involves the suppression of specific signaling pathways. Notably, (-)-saucerneol was found to inhibit the RANKL-induced activation of extracellular signal-regulated kinase (ERK), a component of the mitogen-activated protein kinase (MAPK) signaling cascade that is essential for osteoclast differentiation.
In addition to preventing their formation, this compound also curtails the functional activity of mature osteoclasts. It has been shown to inhibit the bone resorptive activity of these cells. This attenuation of bone resorption is linked to the compound's ability to downregulate the RANKL-induced expression of crucial transcription factors (such as c-Fos and NFATc1) and genes that are essential for the bone resorption process.
Table 2: Summary of Osteo-protective Research Findings for (-)-Saucerneol
| Activity | Model System | Key Findings | Mechanism of Action |
| Inhibition of Osteoclast Differentiation | RANKL-treated RAW264.7 cells; Mouse BMMs | Dose-dependent inhibition of TRAP activity and osteoclast formation. | Prevention of ERK signaling pathway activation. |
| Attenuation of Bone Resorption | In vitro bone pit formation assays | Inhibition of bone resorptive activity. | Inhibition of RANKL-induced expression of essential transcription factors and genes. |
Cardiovascular System Modulation by this compound
The influence of this compound extends to the cardiovascular system, where it has been identified as having vasorelaxant properties.
This compound has been classified as a vasodilator metabolite derived from plants. Research utilizing rat aorta models has demonstrated its vasorelaxant activity. Vasodilation, the widening of blood vessels, is a critical process for maintaining healthy blood flow and regulating blood pressure. The mechanism of action for many natural vasodilator compounds involves the vascular endothelium and pathways within arterial smooth muscle. These often include the activation of the nitric oxide/cGMP pathway or the modulation of ion channels, such as blocking voltage-dependent calcium channels or activating potassium channels. While this compound is identified as a vasorelaxant, further detailed studies are required to fully delineate its specific molecular mechanisms within the vascular system.
Endothelium-Dependent Mechanisms
The vascular endothelium is crucial in regulating cardiovascular homeostasis by releasing various vasoactive substances. nih.gov Vasodilation, or the widening of blood vessels, can occur through mechanisms that are dependent on the endothelium, often involving the nitric oxide (NO) pathway. nih.gov However, based on the available search results, there is no specific information detailing the endothelium-dependent mechanisms of this compound.
Anti-proliferative and Cytotoxic Effects of this compound
This compound has demonstrated notable effects against the growth and survival of various cancer cells. nih.gov Its anti-proliferative activity involves preventing the multiplication of cancer cells, while its cytotoxic effects lead directly to cancer cell death. mdpi.commdpi.com
Inhibition of Cancer Cell Line Proliferation
Research has shown that this compound exhibits toxic effects against specific human cancer cell lines. nih.gov In studies involving human osteosarcoma, this compound was effective against both MG63 and SJSA-1 cells. nih.gov The compound was observed to induce morphological changes characteristic of apoptosis (programmed cell death) and to suppress the migration of these cancer cells. nih.gov
Furthermore, this compound has been investigated for its effects on nasopharyngeal carcinoma (NPC) cells, where it also displayed cytotoxicity. nih.gov In osteosarcoma models, its activity included the suppression of invasion through extracellular matrix-coated membranes and the inhibition of anchorage-independent cell growth, which is a hallmark of cancerous transformation. nih.gov
Potential Target Engagement in Cancer Pathways
The anti-cancer effects of this compound are linked to its ability to interfere with specific molecular signaling pathways that are crucial for cancer cell survival and proliferation. nih.govnih.gov In osteosarcoma cells, proteomic analysis revealed that this compound inhibits the JAK2/STAT3 pathway. nih.gov The JAK/STAT pathway is a critical signaling cascade that, when abnormally activated, is implicated in cancer processes like cell proliferation, metastasis, and invasion. mdpi.com
In the context of nasopharyngeal carcinoma, this compound is reported to selectively inhibit Grp94, a heat shock protein. This inhibition, in turn, blocks the PI3K/AKT/mTOR/HIF-1α signaling pathway. The PI3K/AKT pathway is one of the most frequently over-activated pathways in human cancers, playing a central role in promoting tumor cell growth, proliferation, and survival. nih.gov By disrupting these key pathways, this compound effectively hinders the progression of cancer cells.
Other Noteworthy Biological Effects of this compound
Beyond its anti-cancer potential, this compound has been identified as a potent inhibitor of melanin (B1238610) production.
Inhibition of Melanin Production
Melanin is the primary pigment responsible for skin color, and its synthesis is regulated by the enzyme tyrosinase. nih.gov this compound has been shown to efficiently inhibit melanin production in B16 melanoma cells that were stimulated by α-melanocyte stimulating hormone (α-MSH) or other agents that elevate cyclic AMP (cAMP). nih.gov
The mechanism behind this hypopigmenting action does not involve direct inhibition of the tyrosinase enzyme's catalytic activity. Instead, this compound down-regulates the gene expression of tyrosinase at the transcriptional level. nih.gov It achieves this by inhibiting the α-MSH-induced phosphorylation of the cAMP-responsive element-binding protein (CREB). nih.gov The suppression of CREB phosphorylation sequentially prevents the induction of the Microphthalmia-Associated Transcription Factor (MITF), which is a master regulator of melanogenic enzymes like tyrosinase. nih.govnih.gov This cascade of events leads to a reduction in melanin biosynthesis. nih.gov
Enzyme Inhibition Profiles (e.g., Arginase II)
This compound is a known lignan (B3055560) constituent of Saururus chinensis researchgate.net. This plant has been a subject of investigation for potential inhibitors of Arginase II, an enzyme implicated in cardiovascular diseases researchgate.net. Arginase II contributes to endothelial dysfunction by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, thereby reducing the production of nitric oxide (NO), a key vasodilator researchgate.net.
In a study focused on identifying Arginase II inhibitors from Saururus chinensis, various phenolic compounds were isolated and evaluated for their inhibitory activity. While this research confirmed the presence of this compound in the plant, the investigation into the arginase II inhibitory effects focused on other isolated compounds. The study did not report any direct inhibitory activity of this compound against Arginase II researchgate.net. Therefore, while this compound originates from a plant species containing compounds with Arginase II inhibitory properties, there is currently no direct scientific evidence to suggest that this compound itself is an inhibitor of this enzyme.
Hypoxia-Inducible Factor Inhibition (Contextual to Lignans)
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen conditions, or hypoxia. In the context of solid tumors, HIF-1 plays a significant role in promoting tumor growth and survival by controlling the expression of genes involved in processes such as angiogenesis and glucose metabolism. Consequently, the inhibition of HIF-1 has emerged as a promising strategy in cancer therapy.
While direct studies on the HIF-1 inhibitory activity of this compound are limited, research on lignans (B1203133) isolated from the related plant Saururus cernuus provides valuable contextual insights. Bioassay-guided fractionation of extracts from S. cernuus led to the identification of several potent lignan inhibitors of HIF-1.
Elucidation of Molecular Mechanisms and Signaling Pathways Targeted by Saucerneol D
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
Saucerneol (B3030236) D has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to a variety of external stimuli. The MAPK family includes several key kinases that regulate processes such as cell proliferation, differentiation, and apoptosis. wikipedia.orgembopress.org Research indicates that saucerneol D can suppress the activation of MAPKs in response to inflammatory triggers. biomolther.orgnih.gov
Extracellular Signal-Regulated Kinase (ERK1/2) Signaling
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a central component of MAPK signaling, primarily involved in cell growth and proliferation. Studies have demonstrated that this compound inhibits the phosphorylation of ERK1/2. nih.gov In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, this compound was found to inhibit the activation of ERK1/2. nih.gov Similarly, in cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs), this compound suppressed the phosphorylation of ERK1/2. nih.gov This inhibition of ERK1/2 activation is a key mechanism by which this compound exerts its effects.
c-Jun N-terminal Kinase (JNK) Pathways
The c-Jun N-terminal Kinase (JNK) pathway is another crucial branch of the MAPK family, primarily activated by stress stimuli and cytokines. wikipedia.orgopenrheumatologyjournal.com this compound has been observed to inhibit the LPS-induced activation of JNK. nih.gov In activated mast cells, this compound also suppressed the phosphorylation of JNK, indicating its modulatory effect on this stress-activated pathway. nih.gov The JNK pathway is involved in a range of cellular processes, including apoptosis and inflammation. wikipedia.orgmdpi.com
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Regulation
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating the immune response to infection and inflammation. ecrjournal.comwikipedia.orgnus.edu.sg this compound has been found to potently suppress the DNA-binding activity and reporter gene expression of NF-κB. nih.gov It also inhibits the degradation of IκB-α, a protein that keeps NF-κB inactive in the cytoplasm, in a concentration- and time-dependent manner. nih.gov This inhibition of NF-κB activation is a key mechanism underlying the observed effects of this compound. nih.gov Studies in LPS-induced RAW264.7 cells and activated mast cells have confirmed that this compound blocks the activation of the NF-κB pathway. nih.govnih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Pathways
This compound has been shown to influence the pathways of two key inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of high levels of nitric oxide (NO) during inflammatory conditions. immunopathol.complos.orgaging-us.com this compound consistently inhibits lipopolysaccharide (LPS)-induced NO production in a dose-dependent manner and blocks the expression of iNOS. nih.gov It is suggested that the inhibition of iNOS expression by this compound is mediated through the blockage of NF-κB and MAPK activation. nih.govnih.gov
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation. medsci.orgd-nb.infonih.gov In cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs), this compound was investigated for its effects on COX-2-dependent prostaglandin (B15479496) D2 (PGD2) generation. nih.gov The study indicated that this compound can modulate the generation of inflammatory mediators in these cells. nih.gov
Mitochondrial Reactive Oxygen Species (mROS) Generation and Downstream Effects
Mitochondrial reactive oxygen species (mROS) are generated as byproducts of cellular respiration and can act as signaling molecules. wikipedia.orgnih.govfrontiersin.org In vitro studies have shown that inhibiting the generation of mROS can diminish the antiviral efficacy of saucerneol. dntb.gov.ua Furthermore, treatment with saucerneol has been observed to enhance the phosphorylation of STING (Stimulator of Interferon Genes), suggesting a link between mROS, STING signaling, and the cellular effects of this compound. dntb.gov.ua
Table of Research Findings on this compound's Molecular Mechanisms
| Pathway/Molecule | Effect of this compound | Cell Type/Model | Key Findings | Citations |
|---|---|---|---|---|
| ERK1/2 (MAPK Pathway) | Inhibition of phosphorylation/activation | RAW264.7 macrophages, BMMCs | Suppresses LPS- and cytokine-induced activation. | nih.govnih.gov |
| JNK (MAPK Pathway) | Inhibition of phosphorylation/activation | RAW264.7 macrophages, BMMCs | Blocks LPS- and cytokine-induced activation. | nih.govnih.gov |
| p38 MAPK | Inhibition of phosphorylation/activation | BMMCs | Suppresses cytokine-induced activation. | nih.gov |
| NF-κB | Inhibition of activation | RAW264.7 macrophages, BMMCs | Suppresses DNA-binding and reporter gene expression; inhibits IκB-α degradation. | nih.govnih.govnih.gov |
| iNOS | Inhibition of expression and NO production | RAW264.7 macrophages | Blocks LPS-induced iNOS expression and subsequent nitric oxide production. | nih.govnih.gov |
| COX-2 | Modulation of mediator generation | BMMCs | Affects the generation of COX-2-dependent inflammatory mediators. | nih.gov |
| mROS | Inhibition of generation affects antiviral activity | In vitro models | Inhibition of mROS diminishes the antiviral efficacy of this compound. | dntb.gov.ua |
Stimulator of Interferon Genes (STING) and Type I Interferon Signaling
This compound has been identified as a modulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immune responses, particularly against viral infections. Research indicates that the antiviral activity of this compound is linked to the activation of the type I interferon (IFN) signaling pathway. mdpi.comnih.gov This activation is mediated through the generation of mitochondrial reactive oxygen species (mROS) and the subsequent engagement of the cGAS/STING/TBK-1/IRF3 pathway. mdpi.com
Upon viral infection, this compound treatment has been shown to significantly increase the levels of mROS. mdpi.com This elevation in mROS appears to be a critical upstream event that triggers the phosphorylation and activation of key proteins in the STING pathway. Specifically, this compound enhances the phosphorylation of STING, TANK-binding kinase 1 (TBK-1), and interferon regulatory factor 3 (IRF3) in virus-infected cells. mdpi.comnih.gov The activation of this signaling cascade leads to the expression of antiviral genes and the inhibition of viral replication for enteroviruses such as EV71, CVA16, and CVB3. mdpi.comnih.gov
Interestingly, while this compound promotes the phosphorylation of STING, TBK-1, and IRF3, it also appears to increase the total protein levels of these signaling components. mdpi.com This suggests a dual mechanism of action where this compound not only activates the pathway through post-translational modification but also enhances the translational expression of its key players, thereby amplifying the antiviral response. mdpi.com The engagement of the STING pathway is a fundamental component of the type I interferon response, a critical arm of the innate immune system for controlling viral pathogens. frontiersin.orgnih.govelifesciences.org
Phospholipase Cγ1 (PLCγ1) and Eicosanoid Generation Pathways
This compound demonstrates significant inhibitory effects on pathways involving Phospholipase Cγ1 (PLCγ1) and the subsequent generation of eicosanoids, which are key lipid mediators in inflammatory processes. In mast cells, which are critical players in allergic and inflammatory responses, this compound has been shown to suppress degranulation and the production of eicosanoids like prostaglandin D2 (PGD2) and leukotriene C4 (LTC4). nih.govbiomolther.org
The molecular mechanism underlying these effects involves the suppression of Syk kinase phosphorylation. nih.gov Syk is a crucial upstream kinase that, when activated, initiates a signaling cascade leading to the activation of PLCγ1. This compound's inhibition of Syk phosphorylation consequently leads to the suppression of PLCγ1-mediated intracellular calcium (Ca2+) influx. nih.gov This reduction in intracellular calcium is a key factor in preventing mast cell degranulation.
Furthermore, the suppression of the Syk-PLCγ1 axis by this compound also impacts downstream pathways responsible for eicosanoid synthesis. It inhibits the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are involved in the translocation of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LO) to the nucleus. nih.govnih.gov By preventing the nuclear translocation of these key enzymes, this compound effectively curtails the synthesis of PGD2 and LTC4. nih.gov A related compound, saucerneol F, has also been shown to inhibit PLCγ1 phosphorylation and subsequent degranulation and eicosanoid generation in mast cells. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Interactions (Contextual to Lignans)
While direct studies on this compound's interaction with the STAT3 pathway are limited, the broader class of compounds to which it belongs, lignans (B1203133), has been shown to modulate STAT3 signaling. Lignans and their metabolites are recognized for their anti-inflammatory properties, which include the suppression of the JAK/STAT3 signaling pathway. nih.gov This pathway is a critical regulator of gene expression involved in inflammation and cell proliferation. mdpi.com
For instance, the lignan (B3055560) magnolin (B20458) has been observed to inhibit tumor formation by promoting autophagy and cell cycle arrest through the LIF/Stat3/Mcl-1 pathway. mdpi.com Other lignans, such as those isolated from Lindera obtusiloba, have demonstrated inhibitory effects on IL-6-induced STAT3 activation in Hep3B cells. mdpi.com This inhibition was associated with reduced phosphorylation of both JAK2 and STAT3, leading to decreased expression of inflammation-related genes. mdpi.com Similarly, the lignan sauchinone (B172494) has been reported to block STAT3 phosphorylation and inhibit STAT3-mediated NF-κB activity. mdpi.comresearchgate.net
Conversely, some studies show a different interaction. In LPS-stimulated RAW264.7 cells, a fraction of Saururus chinensis extract, which contains lignans, was found to inversely increase the phosphorylation of STAT3 while suppressing STAT1 phosphorylation. nih.gov This suggests that the effect of lignans on the STAT3 pathway can be context-dependent. The lignan manassantin has also been identified as having STAT3 as a potential molecular target. nih.gov
DNA Topoisomerase Activity Modulation (Contextual to Lignans)
This compound has been specifically identified as a potent inhibitor of both DNA topoisomerase I and II. nih.govzhangqiaokeyan.com DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. phcogrev.comebi.ac.uk Their inhibition can lead to DNA damage and ultimately cell death, making them important targets for anticancer drugs. phcogrev.com
In a study evaluating various lignans from Saururus chinensis, this compound was highlighted for its strong inhibitory activities against both types of topoisomerases. nih.govresearchgate.net This activity is a significant finding, as many anticancer agents function by targeting these enzymes. phcogrev.com The ability of this compound to inhibit both topoisomerase I and II suggests a broad-spectrum activity that could be advantageous in overcoming resistance mechanisms associated with single-enzyme targeting.
Other lignans isolated from the same plant family, such as meso-dihydroguaiaretic acid and nectandrin B, also exhibit inhibitory activity against DNA topoisomerases, although this compound's potency is notable. mdpi.com The general class of lignans, particularly podophyllotoxin (B1678966) and its derivatives, are well-known for their interaction with DNA topoisomerase II, leading to their use as clinical anticancer drugs. hebmu.edu.cn
Enzyme-Specific Inhibition Mechanisms (e.g., Arginase II)
Currently, there is no specific research available that details the direct inhibition of Arginase II by this compound. However, the broader context of enzyme inhibition is a key aspect of its biological activity. As detailed in other sections, this compound has demonstrated specific inhibitory actions on several other enzymes.
For example, it inhibits Syk kinase, which in turn suppresses the downstream signaling cascade involving PLCγ1 in mast cells. nih.gov It also effectively inhibits the activity of both DNA topoisomerase I and II. nih.gov Furthermore, its modulation of the STING pathway involves influencing the phosphorylation status and expression levels of kinases like TBK-1. mdpi.com
While direct evidence for Arginase II inhibition is lacking, the established capacity of this compound to specifically target and inhibit other key enzymes suggests that it has the potential for a wide range of enzyme-modulatory activities that warrant further investigation.
Hypoxia-Inducible Factor 1 (HIF-1) Pathway Interaction (Contextual to Lignans)
While direct studies on this compound's effect on the Hypoxia-Inducible Factor 1 (HIF-1) pathway are not extensively detailed, research on related lignans from the Saururus genus provides significant context. HIF-1 is a critical transcription factor that enables tumor cells to survive and proliferate in low-oxygen (hypoxic) conditions. nih.govmdpi.com It is composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.govcellsignal.com
Lignans isolated from Saururus cernuus have been identified as potent, hypoxia-specific inhibitors of HIF-1 activation. nih.gov These compounds function by blocking the accumulation of the HIF-1α protein in the nucleus under hypoxic conditions, without affecting the levels of HIF-1α mRNA. nih.govresearchgate.net This indicates that the inhibitory mechanism likely involves post-transcriptional regulation, such as inhibiting protein synthesis or promoting its degradation. nih.govresearchgate.net
The lignan manassantin, found in Saururus cernuus, has been identified as a candidate for targeting HIF-1α. nih.gov However, it was later shown that manassantin's primary effect is the inhibition of mitochondrial complex I, and the observed effects on glycolysis were independent of HIF-1α. nih.gov This highlights the complexity of these interactions. Given that this compound is a sesquineolignan from the related species Saururus chinensis, it is plausible that it may also interact with the HIF-1 pathway, a possibility that merits further specific investigation. researchgate.net
Preclinical Pharmacological Investigations of Saucerneol D
In Vitro Cell Culture Model Systems
In vitro studies using various cell lines have provided foundational insights into the mechanisms of action of saucerneol (B3030236) D at the cellular level.
Immortalized Cell Lines for Inflammatory Response Studies (e.g., RAW264.7)
The murine macrophage cell line, RAW264.7, is a widely used in vitro model to study inflammatory processes. scielo.br When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators. scielo.brspandidos-publications.com
Saucerneol D has demonstrated significant anti-inflammatory effects in this model. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 cells. spandidos-publications.comnih.gov This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) expression. Furthermore, studies have indicated that this compound can modulate the expression of other pro-inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov The underlying mechanism for these effects involves the blockage of key signaling pathways, including nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). spandidos-publications.com
Table 1: Effects of this compound on Inflammatory Mediators in RAW264.7 Cells
| Mediator | Effect of this compound | Reference |
|---|---|---|
| Nitric Oxide (NO) | Inhibition | spandidos-publications.comnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | spandidos-publications.com |
| Cyclooxygenase-2 (COX-2) | Suppression of expression | researchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | nih.gov |
| Interleukin-1β (IL-1β) | Inhibition of production | nih.gov |
| Interleukin-6 (IL-6) | Inhibition of production | nih.gov |
| Nuclear Factor-kappaB (NF-κB) | Blockage of activation | spandidos-publications.com |
| Mitogen-Activated Protein Kinases (MAPKs) | Blockage of activation | spandidos-publications.com |
Primary Cell Cultures for Specific Biological Activities (e.g., Bone Marrow-Derived Mast Cells)
Primary cell cultures, such as bone marrow-derived mast cells (BMMCs), offer a more physiologically relevant model for studying allergic and inflammatory responses. researchgate.net Mast cells are key players in these processes, releasing a variety of inflammatory mediators upon activation. inforang.com
In studies using BMMCs, this compound has been found to inhibit degranulation and the generation of eicosanoids, including prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4). nih.gov The mechanism behind this inhibition involves the suppression of the Syk kinase signaling pathway, which is a critical component in mast cell activation. nih.gov By inhibiting Syk phosphorylation, this compound effectively blocks downstream signaling events that lead to the release of inflammatory mediators. nih.gov
Antiviral Efficacy Assessment in Cellular Systems (e.g., Vero Cells)
Vero cells, derived from the kidney of an African green monkey, are a standard cell line used for the evaluation of antiviral agents due to their susceptibility to a wide range of viruses. ufu.br
This compound has shown significant antiviral activity against several enteroviruses, including Enterovirus A71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3), in Vero cells. mdpi.com It has been observed to inhibit the cytotoxicity induced by these viruses. mdpi.com The antiviral mechanism of this compound is linked to the activation of the STING/TBK-1/IRF3 signaling pathway and an increase in mitochondrial reactive oxygen species (mROS) generation. mdpi.com Time-of-addition assays have indicated that this compound is most effective during the early stages of viral infection, suggesting it may interfere with viral replication and translation. mdpi.comresearchgate.net
Table 2: Antiviral Activity of this compound in Vero Cells
| Virus | Effect of this compound | Reference |
|---|---|---|
| Enterovirus A71 (EV71) | Inhibition of virus-induced cytotoxicity | mdpi.com |
| Coxsackievirus A16 (CVA16) | Inhibition of virus-induced cytotoxicity | mdpi.com |
| Coxsackievirus B3 (CVB3) | Inhibition of virus-induced cytotoxicity | mdpi.com |
Cytotoxicity and Anti-proliferative Screening in Cancer Cell Lines
The cytotoxic potential of this compound has been investigated in various cancer cell lines. In a study involving human nasopharyngeal carcinoma cells (HONE1, CNE1, CNE2, and SUNE1), saucerneol showed cytotoxic effects. researchgate.net Further investigation in the HONE1 cell line revealed that this compound could suppress cell growth by arresting the cell cycle at the S phase and inducing apoptosis. researchgate.net
In Vivo Animal Model Studies
To complement the findings from in vitro studies, the pharmacological effects of this compound have also been evaluated in living organisms using animal models.
Anti-inflammatory Animal Models (e.g., OVA-induced Asthma in Mice)
An ovalbumin (OVA)-induced asthma model in mice is a commonly used in vivo system to study allergic airway inflammation. nih.govspandidos-publications.com In this model, this compound has demonstrated significant anti-inflammatory and anti-asthmatic effects. nih.gov Oral administration of this compound was found to inhibit the increase in inflammatory cells in the airways, reduce mucus hypersecretion, and decrease the levels of Th2-type cytokines. nih.gov Histopathological analysis of lung tissues from mice treated with this compound showed a marked reduction in inflammation and goblet cell hyperplasia. nih.gov Additionally, this compound was observed to induce heme oxygenase-1 (HO-1), which contributed to a decrease in oxidative stress in the lungs. nih.gov
Table 3: In Vivo Anti-inflammatory Effects of this compound in OVA-Induced Asthma Model
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Inflammatory Cell Infiltration | Inhibition | nih.gov |
| Mucus Hypersecretion | Reduction | nih.gov |
| Th2-type Cytokines | Reduction | nih.gov |
| Lung Inflammation | Reduction | nih.gov |
| Goblet Cell Hyperplasia | Reduction | nih.gov |
| Heme Oxygenase-1 (HO-1) | Induction | nih.gov |
| Oxidative Stress | Reduction | nih.gov |
Antiviral Animal Models (e.g., Enteroviral Infection in Mice)
This compound has been evaluated for its antiviral efficacy in in vivo animal models, particularly against enteroviral infections. In a study utilizing five-week-old female BALB/c mice, the compound's ability to combat coxsackievirus B3 (CVB3) was investigated. mdpi.com CVB3 is known to target the pancreas, leading to significant inflammation. mdpi.com
In the experimental model, mice were infected with CVB3 and subsequently treated with this compound. The primary findings indicated that this compound effectively suppressed CVB3 replication within the pancreas and alleviated the severity of virus-induced pancreatitis. mdpi.com Histological examination of pancreatic tissue from the infected mice revealed that while the virus caused the depletion of acinar cells and significant inflammatory cell infiltration, treatment with this compound mitigated this damage. mdpi.com Furthermore, analysis of viral RNA levels in the pancreas showed a significant reduction in the this compound-treated group compared to the untreated infected group. mdpi.com
Effect of this compound on Coxsackievirus B3 (CVB3) in Mice
| Animal Model | Virus | Key Findings | Reference |
|---|---|---|---|
| BALB/c Mice | Coxsackievirus B3 (CVB3) | Effectively suppressed viral replication in the pancreas. | mdpi.com |
| BALB/c Mice | Coxsackievirus B3 (CVB3) | Alleviated virus-induced pancreatitis. | mdpi.com |
| BALB/c Mice | Coxsackievirus B3 (CVB3) | Did not significantly prevent infection-related body weight loss. | mdpi.com |
Osteoporosis and Bone Resorption Animal Models (e.g., in Mice/Rats)
Information specifically pertaining to the investigation of this compound in animal models of osteoporosis and bone resorption is not available in the reviewed scientific literature. Research has been conducted on extracts of Saururus chinensis and the related compound (-)-saucerneol, which have shown anti-osteoporotic activity in ovariectomized rat models by inhibiting bone resorption. researchgate.netmdpi.com However, dedicated studies on the efficacy and mechanisms of this compound in this context have not been identified.
Cardiovascular Function Assessment in Animal Models (e.g., Isolated Rat Heart/Aorta)
The cardiovascular effects of this compound have been assessed using ex vivo animal models, specifically isolated rat hearts and aortic preparations. thieme-connect.com These studies reveal that this compound possesses significant vasorelaxant and negative inotropic properties. thieme-connect.com
In experiments using endothelium-intact aortic rings from rats, this compound induced concentration-dependent relaxation. thieme-connect.com This vasorelaxant activity was determined to be distinctive, with a measured half-maximal effective concentration (EC₅₀) value of 12.7 µM. thieme-connect.comnih.gov The mechanism behind this effect appears to be endothelium-dependent, as the vasorelaxant effect was significantly inhibited when the endothelium was removed or pre-treated with N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthesis. thieme-connect.comnih.gov
Furthermore, in studies on isolated rat hearts, this compound caused a significant decrease in key cardiac function parameters, including left ventricular pressure and the maximal rate of pressure rise (+dP/dt max), as well as heart rate. thieme-connect.comnih.gov These results indicate that this compound has negative inotropic (reducing the force of contraction) and negative chronotropic (reducing heart rate) effects. thieme-connect.comnih.gov
Cardiovascular Effects of this compound in Isolated Rat Models
| Animal Model | Parameter Measured | Finding | EC₅₀ Value | Reference |
|---|---|---|---|---|
| Isolated Rat Aorta | Vasorelaxation | Exhibited distinctive vasorelaxant activity. | 12.7 µM | thieme-connect.comnih.gov |
| Isolated Rat Heart | Cardiac Function | Caused a significant decrease in left ventricular pressure, +dP/dt (max), and heart rate. | N/A | thieme-connect.comnih.gov |
Antioxidant Efficacy in Animal Systems
The antioxidant efficacy of this compound has been demonstrated in a mouse model of ovalbumin (OVA)-induced airway inflammation, a model that mimics allergic asthma. nih.gov In this animal system, this compound treatment was shown to suppress oxidative stress in lung tissues. nih.gov
The administration of this compound led to a marked decrease in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, the treatment increased the activity of key endogenous antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), within the lung tissue. nih.gov
These antioxidant effects were found to be correlated with the induction of heme oxygenase-1 (HO-1), a potent cytoprotective and antioxidant enzyme. nih.govmdpi.com The study concluded that this compound reduces airway inflammation in part by suppressing oxidative stress through the upregulation of the HO-1 pathway. nih.gov
Antioxidant Effects of this compound in a Mouse Model of Airway Inflammation
| Biomarker | Effect of this compound Treatment | Associated Pathway | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Marked Decrease | Heme Oxygenase-1 (HO-1) Induction | nih.gov |
| Malondialdehyde (MDA) | Marked Decrease | Heme Oxygenase-1 (HO-1) Induction | nih.gov |
| Superoxide Dismutase (SOD) | Increase | Heme Oxygenase-1 (HO-1) Induction | nih.gov |
| Glutathione (GSH) | Increase | Heme Oxygenase-1 (HO-1) Induction | nih.gov |
Structure Activity Relationship Sar Studies of Saucerneol D and Its Analogues
Elucidation of Key Structural Features for Biological Activity
SAR studies have been instrumental in identifying the core molecular framework of saucerneol (B3030236) D and its analogues responsible for their biological actions, such as the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and inflammatory mediators. acs.orgnih.gov The basic lignan (B3055560) structure, particularly the arrangement of phenyl rings and the central tetrahydrofuran (B95107) core, is a foundational element for activity.
Research into manassantin analogues, which share structural similarities with saucerneol D, has highlighted the importance of the side chain's length and composition. For instance, an analogue with an extended side chain was found to be nearly inactive, indicating that the specific length of the phenylpropyl unit is critical for potent HIF-1 inhibitory activity. acs.org Conversely, a truncated analogue of manassantin, 4-O-methylsaucerneol (also known as MA04), which lacks one side chain phenylpropyl unit compared to manassantins, retained strong HIF-1 inhibitory action, although it was less potent than manassantin A. acs.org This suggests that while both phenylpropyl side chains contribute to maximal potency, a single side chain attached to the core is sufficient for significant biological effect.
Comparative analysis of this compound with other lignans (B1203133) isolated from Saururus chinensis, such as saucerneol F, G, H, and I, further illuminates essential structural features. acs.org These compounds, which exhibit varying cytotoxic activities against cell lines like HT-29, MCF-7, and HepG-2, differ in their substitution patterns on the phenyl rings and the nature of the linkage between the lignan units. acs.org The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are key determinants of activity, influencing the molecule's electronic and solubility properties. ashp.org
| Compound/Analogue | Key Structural Feature | Biological Activity | Reference |
| Manassantin A | Two phenylpropyl side chains | Potent HIF-1 inhibitor | acs.org |
| MA02 (Extended Analogue) | Extended side chain | Almost inactive | acs.org |
| MA04 (4-O-methylsaucerneol) | Truncated (one phenylpropyl side chain) | Strong HIF-1 inhibitor (IC₅₀ = 0.32 μM), but less potent than manassantin A | acs.org |
| This compound | Sesquilignan structure | Inhibits eicosanoid generation and degranulation | researchgate.netnih.gov |
| Saucerneol F, G, H, I | Varied lignan structures | Cytotoxic activities against cancer cell lines | acs.org |
Impact of Functional Group Modifications on Efficacy
Modifying the functional groups of a molecule is a fundamental strategy in medicinal chemistry to enhance efficacy, alter selectivity, and improve pharmacokinetic properties. reachemchemicals.comsolubilityofthings.com In the context of this compound analogues, such modifications have yielded important SAR data.
The modification of hydroxyl groups is a key area of investigation. The analogue 4-O-methylsaucerneol (MA04), where a hydroxyl group is converted to a methoxy group, demonstrates the impact of this change. acs.org While it remains a potent inhibitor of HIF-1 activity, its potency is modulated compared to the parent compounds, indicating that a free hydroxyl group at this position is not essential but may influence the strength of the interaction with its biological target. acs.org The strategic placement of hydroxyl and methoxy groups on the phenyl rings of lignans is known to be critical for their antioxidant and anti-inflammatory activities. nih.gov These groups can affect the molecule's ability to donate hydrogen atoms or chelate metal ions, and also influence interactions with enzyme active sites. ashp.orgsolubilityofthings.com
SAR analysis of related lignan derivatives has shown that the presence of electron-donating groups, such as methoxy and hydroxyl groups, on the phenyl rings often enhances anti-inflammatory and antioxidant activities. nih.gov The conversion of one functional group to another can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins. ashp.orgreachemchemicals.com For example, studies on other lignans have shown that introducing different substituents on the aromatic rings can lead to compounds with significantly higher cytotoxic activity. researchgate.net
| Analogue | Functional Group Modification | Impact on Efficacy | Reference |
| 4-O-methylsaucerneol (MA04) | Methylation of a hydroxyl group (4-OH to 4-OCH₃) | Retains strong HIF-1 inhibitory activity, though potency is altered compared to manassantin A. | acs.org |
| General Lignan Analogues | Introduction of various substituents on aromatic rings | Can lead to significantly enhanced cytotoxic activity. | researchgate.net |
| Benzylideneacetophenones | Presence of electron-donating groups (e.g., -OH, -OCH₃) | Enhanced anti-inflammatory and antioxidant activity. | nih.gov |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates the pharmacological profile of many drugs, as biological systems like receptors and enzymes are themselves chiral. nih.govresearchgate.netnih.gov Enantiomers of a chiral drug can exhibit substantial differences in potency, efficacy, and toxicity. nih.govijpsjournal.com
For saucerneol and its related compounds, stereochemistry plays a definitive role in biological activity. Research has specifically highlighted the activity of the (-)-saucerneol enantiomer. Studies have shown that (-)-saucerneol significantly inhibits osteoclast differentiation and bone resorption in a dose-dependent manner. researchgate.net This stereospecificity suggests that the spatial orientation of the substituents around the chiral centers is crucial for its interaction with the molecular targets in the signaling pathways that govern osteoclast formation, such as the ERK signaling pathway. researchgate.net
The importance of stereochemistry is a well-established principle in lignan chemistry. For other lignan derivatives, it has been demonstrated that different stereoisomers can have vastly different cytotoxic activities. researchgate.net For instance, research on arctigenin (B1665602) stereoisomers revealed that the (8R,8'R)-trans-form showed stereospecific cytotoxicity, with the 8'R configuration being most critical for higher activity. researchgate.net This underscores that a specific 3D structure is often required for optimal binding to biological targets. mdpi.com The two enantiomers of a chiral compound should be considered as separate substances, each with a potentially unique pharmacological profile, unless proven otherwise. nih.govnih.gov The specific configuration of this compound and its active analogues is therefore a key determinant of their pharmacological actions.
| Compound | Stereochemical Detail | Pharmacological Profile | Reference |
| (-)-Saucerneol | Specific enantiomer | Inhibits RANKL-induced osteoclast differentiation and bone resorption. | researchgate.net |
| Arctigenin Stereoisomers | (8R,8'R)-trans-form | Showed stereospecific cytotoxicity; 8'R stereochemistry was crucial for higher activity. | researchgate.net |
| General Chiral Drugs | Enantiomers | Often exhibit different pharmacodynamic and pharmacokinetic properties. One enantiomer may be active while the other is inactive or has different effects. | nih.govnih.gov |
Future Research Directions and Translational Perspectives for Saucerneol D
Advanced Mechanistic Studies and Target Validation
While initial studies have identified several biological activities, further in-depth research is required to pinpoint the precise molecular interactions and validate its targets. Target-based approaches in drug discovery typically involve validating that a protein is relevant to a disease pathway before screening for molecules that can modulate it. nih.gov
Key mechanistic findings for saucerneol (B3030236) D that warrant advanced investigation include:
Anti-cancer Mechanisms : Research has shown that saucerneol D can inhibit the proliferation and metastasis of nasopharyngeal carcinoma (NPC) cells. researchgate.net An in silico study and subsequent experiments identified the glucose-regulated protein 94 (Grp94) as a direct target. researchgate.net The compound's action on Grp94 was found to inhibit the PI3K/AKT signaling pathway and up-regulate the p21 and p53 proteins, disrupting the cancer cell cycle. researchgate.net Further studies could validate Grp94 as a druggable target for other cancers and explore the downstream effects in greater detail.
Anti-inflammatory and Immunomodulatory Effects : this compound has been found to inhibit the activation of dendritic cells by inducing heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties, without directly affecting toll-like receptor 4 signaling. eurekaselect.commdpi.com This induction of HO-1 is a key cytoprotective mechanism against oxidative stress. mdpi.com
Antiviral Activity : In the context of enterovirus infections, this compound's antiviral effect is linked to the production of mitochondrial reactive oxygen species (mROS). mdpi.com This increase in mROS activates the STING/TBK-1/IRF3 signaling pathway, a key component of the innate immune response to viral pathogens. mdpi.com
Bone Health : In preclinical models, (-)-saucerneol demonstrated an ability to inhibit osteoclast differentiation, the process that leads to bone resorption. researchgate.net This effect was mediated by preventing the activation of the ERK signaling pathway and inhibiting the expression of genes essential for osteoclast formation. researchgate.net
Future mechanistic studies should employ advanced techniques to confirm these interactions and uncover potential off-target effects, providing a comprehensive understanding of how this compound functions at a cellular level. nih.gov
Exploration of Novel Therapeutic Applications
The diverse mechanisms of action of this compound suggest its potential utility across multiple disease areas.
Oncology : Its demonstrated efficacy against nasopharyngeal carcinoma cells, both in vitro and in a human NPC xenograft mouse model, makes it a strong candidate for further development as an anti-cancer agent. researchgate.net Its ability to suppress cancer cell proliferation and growth warrants investigation in other cancer types. eurekaselect.com
Antiviral Therapy : this compound has shown effectiveness against enterovirus 71 (EV71), coxsackievirus A16 (CVA16), and coxsackievirus B3 (CVB3). mdpi.com In a mouse model, it suppressed CVB3 replication and alleviated virus-induced pancreatitis. mdpi.com This suggests its potential as a broad-spectrum antiviral for enteroviruses, which currently lack clinically approved treatments. mdpi.com
Inflammatory and Autoimmune Diseases : The compound's ability to induce the potent anti-inflammatory enzyme HO-1 points to its potential use in treating inflammatory conditions. eurekaselect.commdpi.com It has shown anti-asthmatic effects in a mouse model of airway inflammation, where it inhibited eosinophilia and mucus hypersecretion. researchgate.netkoreamed.org
Bone Disorders : By inhibiting osteoclast formation and bone resorption, this compound could be developed as a therapeutic for osteoporosis. researchgate.net
Bioproduction and Sustainable Sourcing
Currently, this compound is extracted from the aerial parts of Saururus chinensis, a plant used in traditional medicine. researchgate.netmdpi.com A reliance on wild harvesting or cultivation raises concerns about sustainability and supply chain stability. The extraction of biological raw materials can contribute to environmental degradation and habitat loss if not managed properly. nordic-swan-ecolabel.org
Future efforts must focus on:
Sustainable Cultivation : Developing standardized cultivation practices for Saururus chinensis to ensure a consistent and environmentally responsible source of the raw material. Sustainable sourcing involves integrating environmental and social factors into supplier selection to build resilient, long-term relationships. ecovadis.com
Biotechnological Production : Exploring alternative production methods is crucial. This includes developing biorefining technologies to sustainably transform renewable natural resources into bio-based products. europa.eu Research into synthesizing this compound using microbial fermentation or plant cell cultures could provide a scalable and more sustainable source, reducing dependence on plant harvesting and contributing to a circular bioeconomy. europa.eu
Chemoinformatic and Computational Modeling Approaches
Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. enamine.netmdpi.com Such approaches have already been applied to this compound, with in silico methods being used to predict its molecular targets. researchgate.net
Future computational research could further enhance its development through:
Virtual Screening and Library Design : Using the known structure of this compound as a template to screen large virtual libraries for novel analogs with potentially improved potency or pharmacokinetic properties. enamine.net
Molecular Dynamics Simulations : Performing simulations to understand the dynamic interactions between this compound and its validated targets, such as Grp94 or components of the STING pathway. oligofastx.com This can provide insights into its binding stability and mechanism of action at an atomic level. kallipos.gr
ADME/Tox Prediction : Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound and its derivatives, helping to identify promising candidates for preclinical testing. enamine.net
Pharmacophore Modeling : Building pharmacophore models based on the key structural features of this compound required for its biological activity. This can guide the rational design of new, more potent compounds. enamine.net
Potential for Combination Therapies
Combination therapies that target multiple molecular pathways are becoming a cornerstone of treatment for complex diseases like cancer. mdpi.com The distinct mechanisms of action of this compound make it an attractive candidate for use in combination with existing drugs.
For instance, in nasopharyngeal carcinoma, which is often treated with radiotherapy, combining it with an agent like this compound that inhibits the PI3K/AKT pathway could enhance treatment efficacy. researchgate.net The rationale for such combinations is that they can potentially overcome drug resistance and achieve synergistic effects. mdpi.com
Future research should investigate combining this compound with:
Standard Chemotherapy : To assess if it can sensitize cancer cells to conventional cytotoxic agents, potentially allowing for lower doses and reduced toxicity.
Radiotherapy : To explore synergistic effects, particularly in cancers like NPC where radiation is a primary treatment modality. researchgate.net
Targeted Therapies : Combining with other signal transduction inhibitors could provide a more comprehensive blockade of cancer-promoting pathways.
Immunotherapies : Given its immunomodulatory effects via HO-1 induction, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response. eurekaselect.commdpi.commdpi.com
Clinical trials designed to evaluate the contribution of each component in a combination are critical to establishing a clear benefit over monotherapies. friendsofcancerresearch.org
Q & A
Q. What experimental models are commonly used to investigate saucerneol D’s anti-inflammatory and antiviral mechanisms?
Answer: this compound’s anti-inflammatory effects are primarily studied in LPS-induced RAW 264.7 macrophages, where it inhibits iNOS and COX-2 protein expression via Western blot analysis and reduces NO/PGE2 production using Griess assays and ELISA . For antiviral studies, Vero cells infected with EV71, CVA16, or CVB3 are used, with viral replication quantified via real-time PCR and viral protein expression (e.g., VP3) visualized through confocal microscopy .
Q. What are the key structural features of this compound that correlate with its bioactivity?
Answer: this compound (C31H36O8, molecular weight 536.63) contains a lignan backbone with hydroxyl and methoxy groups critical for binding to inflammatory and antiviral targets like NF-κB and STING/TBK-1. Its stereochemistry ([α]D = −88.1º) enhances specificity in modulating mitochondrial ROS and interferon pathways .
Q. How do researchers ensure this compound’s cytotoxicity does not confound anti-inflammatory or antiviral results?
Answer: Cytotoxicity is assessed via MTT assays in RAW 264.7 and Vero cells. For example, this compound shows no cytotoxicity below 25 μg/mL in macrophages and 10 μg/mL in Vero cells, allowing safe use at effective concentrations .
Advanced Research Questions
Q. How can time-of-addition assays clarify this compound’s stage-specific antiviral activity?
Answer: Time-of-addition assays differentiate whether this compound inhibits viral entry, replication, or release. For EV71, pretreatment of cells with this compound (2 µg/mL) reduces VP3 protein expression by >50%, suggesting interference with early replication stages. Post-infection administration (6–12 hours) still inhibits viral RNA synthesis, indicating multi-stage activity .
Q. What methodologies resolve contradictions in this compound’s dose-dependent effects across studies?
Answer: Discrepancies in dose responses (e.g., 6.25–50 μg/mL for NO inhibition vs. 2–10 µg/mL for antiviral effects) are addressed by standardizing cell lines, stimulation protocols (e.g., LPS concentration), and pharmacokinetic profiling. Meta-analyses using tools like PRISMA guidelines can harmonize data .
Q. How is the specificity of this compound’s interaction with iNOS/COX-2 validated experimentally?
Answer: Co-immunoprecipitation and siRNA knockdown of iNOS/COX-2 are used to confirm target engagement. For example, siRNA silencing of iNOS in RAW 264.7 cells abolishes this compound’s NO suppression, confirming pathway specificity .
Q. What strategies enhance reproducibility in this compound studies, particularly in vivo?
Answer: Reproducibility requires detailed protocols for:
- In vivo dosing : 2 mg/kg this compound in murine CVB3 pancreatitis models, administered intraperitoneally for 9 days with body weight monitoring .
- Data transparency : Raw data (e.g., Western blot densitometry) and statistical codes (e.g., R scripts for ANOVA) should be archived in repositories like Zenodo .
Q. How does this compound’s modulation of mitochondrial ROS (mROS) enhance antiviral responses?
Answer: this compound increases mROS in Vero cells, triggering the STING/TBK-1/IRF3 pathway to upregulate IFN-β. Flow cytometry with mROS probes (e.g., MitoSOX) and STING knockout models confirm this mechanism .
Methodological Guidance
Q. What statistical tools are critical for analyzing this compound’s dose-response relationships?
Answer: Nonlinear regression (e.g., GraphPad Prism) models IC50 values for NO inhibition (25 μg/mL, R² > 0.95) . For antiviral EC50, time-course data are analyzed via mixed-effects models to account for viral replication variability .
Q. How can researchers design studies to explore this compound’s dual anti-inflammatory/antiviral roles?
Answer: Co-culture systems (e.g., macrophages and enterovirus-infected epithelial cells) with multiplex cytokine profiling (Luminex) can assess cross-talk between pathways. CRISPR-Cas9 editing of STING or COX-2 further dissects mechanistic overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
